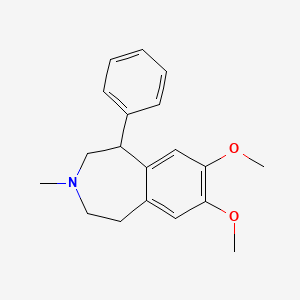

Trimopam

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPHJSKVAZMKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860568 | |

| Record name | 7,8-Dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20012-08-2 | |

| Record name | Trimopam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

Introduction

The user initially inquired about "Trimopam." However, extensive searches indicate that "this compound" is not a recognized pharmaceutical agent. It is highly probable that this was a typographical error for "Trimethoprim," a widely used antibiotic. This guide will, therefore, focus on the well-documented mechanism of action of Trimethoprim (B1683648).

Trimethoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class.[1][2] It is primarily used in the treatment and prevention of urinary tract infections and can also be used for other bacterial infections such as middle ear infections and traveler's diarrhea.[1][3][4] This document provides a detailed technical overview of its core mechanism of action, supported by experimental evidence and data.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of Trimethoprim is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[5][6][7][8] This inhibition is selective for the bacterial enzyme.[9][10]

Folate Synthesis Pathway in Bacteria:

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[8] A key step in this pathway is the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase.[5][8]

Trimethoprim's Role:

Trimethoprim acts as a competitive inhibitor of bacterial DHFR.[11] Its chemical structure is similar to that of the DHF substrate, allowing it to bind to the active site of the enzyme with high affinity.[11] This binding is significantly stronger to the bacterial DHFR than to the mammalian counterpart, which accounts for its selective toxicity against bacteria.[10] By blocking the conversion of DHF to THF, Trimethoprim effectively depletes the bacterial cell of this essential cofactor.[8]

The resulting deficiency in tetrahydrofolate disrupts the synthesis of purines, thymidine, and ultimately DNA, leading to the inhibition of bacterial growth and replication.[9][11] This action is generally bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[9] However, under certain conditions, such as the absence of an external supply of thymine, the effect can be bactericidal.[10]

A study on Escherichia coli showed that treatment with trimethoprim led to a rapid but temporary increase in dihydrofolate levels, which was then followed by the conversion of all folate forms into inactive catabolites and folic acid.[12] When trimethoprim was removed, the bacteria could convert the accumulated folic acid back to the necessary tetrahydrofolate cofactors.[12]

Synergistic Action with Sulfonamides

In clinical practice, Trimethoprim is frequently co-administered with sulfamethoxazole (B1682508), a sulfonamide antibiotic.[8] This combination, known as co-trimoxazole, exhibits a synergistic and bactericidal effect.[8][9]

Sulfonamides inhibit an earlier step in the bacterial folate synthesis pathway, specifically the enzyme dihydropteroate (B1496061) synthase, which is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[8][9] By targeting two sequential steps in the same essential metabolic pathway, the combination of Trimethoprim and sulfamethoxazole leads to a more potent and comprehensive blockade of folic acid synthesis.[8]

Quantitative Data

While specific binding affinities (Ki) and IC50 values can vary depending on the bacterial species and experimental conditions, the following table summarizes key pharmacokinetic parameters for Trimethoprim.

| Parameter | Value | Reference |

| Bioavailability | 90-100% | [1] |

| Protein Binding | 44% | [1][10] |

| Elimination Half-life | 8-12 hours | [1] |

| Excretion | Kidney (50-60% unchanged) | [1][10] |

| Peak Serum Concentration (after 100 mg dose) | ~1.0 µg/mL | [10] |

Experimental Protocols

The mechanism of action of Trimethoprim has been elucidated through various in vitro and in vivo studies. A common experimental approach to determine its inhibitory activity is as follows:

Protocol: In Vitro Dihydrofolate Reductase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of Trimethoprim on bacterial dihydrofolate reductase.

Materials:

-

Purified bacterial dihydrofolate reductase (DHFR)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Trimethoprim stock solution of known concentration

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADPH, and purified bacterial DHFR.

-

Inhibitor Addition: Add varying concentrations of Trimethoprim to the reaction mixture. A control with no inhibitor is also prepared.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the DHF substrate.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength, which is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates for each Trimethoprim concentration. Plot the percentage of enzyme inhibition against the logarithm of the Trimethoprim concentration. The IC50 value, which is the concentration of Trimethoprim that causes 50% inhibition of the enzyme activity, is determined from this curve.

Visualizations

Diagram 1: Trimethoprim's Mechanism of Action in the Bacterial Folate Synthesis Pathway

Caption: Trimethoprim inhibits dihydrofolate reductase in bacteria.

Diagram 2: Experimental Workflow for DHFR Inhibition Assay

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethoprim: antibiotic to treat bacterial infections - NHS [nhs.uk]

- 4. Trimethoprim: MedlinePlus Drug Information [medlineplus.gov]

- 5. youtube.com [youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 9. litfl.com [litfl.com]

- 10. aapharma.ca [aapharma.ca]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the antimicrobial drug trimethoprim revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimopam (Trimethoprim): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimopam, known scientifically as Trimethoprim (B1683648), is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway of bacteria. This inhibition disrupts the synthesis of essential DNA, RNA, and amino acids, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological characteristics, and synthesis of this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Identity and Structure

This compound is the common trade name for the compound Trimethoprim. Its chemical structure consists of a pyrimidine-2,4-diamine moiety linked to a 3,4,5-trimethoxybenzyl group.

Table 1: Chemical Identifiers of this compound (Trimethoprim)

| Identifier | Value |

| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1] |

| CAS Number | 738-70-5 |

| Molecular Formula | C₁₄H₁₈N₄O₃[1] |

| SMILES | COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound (Trimethoprim)

| Property | Value |

| Molecular Weight | 290.32 g/mol |

| Appearance | White to light yellow, odorless, bitter crystalline powder |

| Melting Point | 199-203 °C |

| pKa | 7.12 |

| Solubility in Water | 0.4 g/L |

| Solubility in Organic Solvents | Soluble in dimethylformamide, slightly soluble in chloroform (B151607) and methanol, very slightly soluble in ethanol (B145695) and acetone, practically insoluble in ether and benzene. |

| LogP (Octanol/Water) | 0.91 |

Pharmacological Properties

This compound's therapeutic efficacy is derived from its specific interaction with the bacterial folate pathway.

Table 3: Pharmacological Properties of this compound (Trimethoprim)

| Property | Description |

| Mechanism of Action | Selective inhibitor of bacterial dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). |

| Pharmacodynamics | Bacteriostatic. Inhibition of THF synthesis disrupts the production of purines, thymidine, and certain amino acids, thereby arresting bacterial growth. |

| Pharmacokinetics | |

| Absorption | Rapidly and almost completely absorbed from the gastrointestinal tract. |

| Distribution | Widely distributed in body tissues and fluids, including kidneys, lungs, and cerebrospinal fluid. Approximately 44% is bound to plasma proteins. |

| Metabolism | Metabolized in the liver to a small extent (10-20%) into oxide and hydroxylated metabolites. |

| Excretion | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. The half-life is approximately 8-10 hours in adults with normal renal function. |

Signaling Pathway

This compound's primary mechanism of action involves the disruption of the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of this compound to inhibit the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Recombinant Dihydrofolate Reductase (DHFR) enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

-

This compound (or other inhibitors)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of DHF and NADPH in the assay buffer.

-

Dilute the DHFR enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In each well of the microplate, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (or solvent control)

-

DHFR enzyme solution

-

-

Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the NADPH solution to each well.

-

Immediately follow with the addition of the DHF solution.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using the microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each concentration of this compound.

-

Determine the percent inhibition relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Synthesis of this compound

One common synthetic route to this compound involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with 3-anilinopropionitrile, followed by cyclization with guanidine (B92328).[2][3][4][5]

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

3-Anilinopropionitrile

-

Sodium methoxide (B1231860)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Guanidine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

Step 1: Condensation

-

To a reaction flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, sodium methoxide, toluene, and DMSO.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Once the reaction is complete (monitored by TLC), cool the mixture and remove the toluene under reduced pressure.

-

Add water to the residue to precipitate the crude condensation product.

-

Filter, wash with water, and dry the product.

Step 2: Cyclization

-

Dissolve the condensation product and guanidine hydrochloride in ethanol.

-

Add a solution of sodium methoxide in ethanol to the mixture.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and partially evaporate the solvent.

-

Add water to precipitate the crude this compound.

-

Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Conclusion

This compound (Trimethoprim) remains a clinically important antibacterial agent due to its well-defined mechanism of action and favorable pharmacokinetic profile. This technical guide has provided a detailed overview of its chemical structure, physicochemical and pharmacological properties, and synthetic methodologies. The included experimental protocols offer a foundation for researchers to further investigate its properties and develop new applications. A thorough understanding of these technical aspects is essential for the continued effective use and future development of this compound and related compounds in the fight against bacterial infections.

References

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 3. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 4. youtube.com [youtube.com]

- 5. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

Part 1: Synthesis and Purification of Trimethoprim

An In-depth Technical Guide on the Synthesis and Purification of Trimethopam (Trimethoprim) and a Benzazepine Derivative

This technical guide provides a detailed overview of the synthesis and purification methodologies for two distinct pharmaceutical compounds: Trimethopam, more commonly known as Trimethoprim (B1683648), and d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive experimental protocols, data summaries, and workflow visualizations.

Trimethoprim is a bacteriostatic antibiotic, primarily used in the treatment of urinary tract infections. Its synthesis is well-established, with several routes available from various starting materials.

Synthesis of Trimethoprim

The most common and industrially significant syntheses of Trimethoprim start from 3,4,5-trimethoxybenzaldehyde (B134019). Two prevalent methods are detailed below.

This multi-step synthesis involves an initial Knoevenagel condensation, followed by reduction and a final cyclization reaction.

Step 1: Knoevenagel Condensation

-

Reaction: 3,4,5-Trimethoxybenzaldehyde reacts with ethyl cyanoacetate (B8463686) in the presence of a base to yield ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.

-

Procedure:

-

In a reaction vessel, combine 3,4,5-Trimethoxybenzaldehyde (196.2 g, 1 mol) and ethyl cyanoacetate (113.12 g, 1 mol).[1]

-

Add dimethyl sulfoxide (B87167) (DMSO) (750 ml) and sodium methoxide (B1231860) (60 g).[1]

-

Heat the reaction mixture to 105 ± 2 °C and maintain reflux for approximately 2.5 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Step 2: Reduction

-

Reaction: The intermediate from Step 1 is reduced to ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate.

-

Procedure:

-

Cool the reaction mixture from Step 1 to 0-5 °C.[1]

-

Slowly add sodium borohydride (B1222165) (56.7 g, 1.5 mol) to the reactor while stirring.[1]

-

Allow the temperature to rise to 20 °C and continue the reaction for 1 hour.[1]

-

Step 3: Cyclization with Guanidine (B92328)

-

Reaction: The reduced intermediate undergoes cyclization with guanidine to form Trimethoprim.

-

Procedure:

-

In a separate reactor, dissolve guanidine hydrochloride (or a free base equivalent) and a strong base like sodium methoxide in a suitable solvent such as ethanol (B145695).

-

Add the reduced intermediate from Step 2 to the guanidine solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Cool the reaction mixture, which may cause the product to precipitate. The crude Trimethoprim can then be isolated by filtration.

-

This pathway involves the condensation of 3,4,5-trimethoxybenzaldehyde with a propionitrile (B127096) derivative, such as 3-anilinopropionitrile (B89847) or 3-ethoxypropionitrile, followed by a cyclization reaction with guanidine.[2]

Step 1: Condensation

-

Reaction: 3,4,5-trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base.

-

Procedure:

-

In a reaction flask equipped with a reflux condenser and a water separator, add 3,4,5-trimethoxybenzaldehyde (49 g, 0.25 mol), 3-anilinopropionitrile (42.5 g, 0.29 mol), dimethyl sulfoxide (150 mL), sodium methoxide (15 g), and toluene (B28343) (100 mL).[3]

-

Heat the mixture to 110 °C and reflux, removing the water generated during the reaction.[3]

-

Once the reaction is complete, distill off the toluene under reduced pressure.[3]

-

Add water (400 mL) to the residue, stir, and cool to 5-10 °C to precipitate the product.[3]

-

Filter and dry the solid to obtain the condensation product.[3]

-

Step 2: Cyclization

-

Reaction: The condensation product is reacted with guanidine to form Trimethoprim.

-

Procedure:

-

In a three-necked flask, add the condensation product from Step 1 (32 g), guanidine hydrochloride (19 g), and sodium methoxide (50 g) to ethanol (100 mL).[3]

-

Heat the mixture to reflux for 1 hour.[3]

-

Partially evaporate the solvent, then add water (100 mL).[3]

-

Stir and cool to 5-10 °C to precipitate the Trimethoprim.[3]

-

Filter and dry the product.[3]

-

Quantitative Data for Trimethoprim Synthesis

| Step | Reactants | Product | Yield | Purity (HPLC) | Reference |

| Condensation (Propionitrile Route) | 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile | Condensation intermediate | 97% | Not specified | [3] |

| Cyclization (Propionitrile Route) | Condensation intermediate, Guanidine HCl, Sodium Methoxide | Trimethoprim | 96% | 98.7% | [3] |

| Overall (Knoevenagel Route) | 3,4,5-trimethoxybenzaldehyde, Ethyl cyanoacetate, Guanidine | Trimethoprim (crude) | 95.8% | Not specified | [1] |

Purification of Trimethoprim

Crude Trimethoprim can be purified by several methods, with recrystallization being the most common.

-

Procedure:

-

The crude Trimethoprim is dissolved in a suitable solvent system. Common systems include an ethanol-water mixture or a mixture of acetic acid, ethanol, and water.[1]

-

For an ethanol-water recrystallization, a volume ratio of 1:0.8 to 1:1.2 (ethanol:water) can be effective.[1]

-

For the acetic acid system, a volume ratio of 0.5:0.7-1.1:0.7-1 (acetic acid:ethanol:water) can be used.[1]

-

The crude product is dissolved in the hot solvent mixture.

-

The solution is then cooled slowly to allow for the formation of pure crystals.

-

The purified crystals are collected by filtration, washed with a cold solvent, and dried.

-

For higher purity, especially for the removal of closely related impurities, chromatographic techniques are employed.

-

High-Performance Liquid Chromatography (HPLC):

-

A common method for the analysis and purification of Trimethoprim is reversed-phase HPLC.[4][5][6]

-

A C18 column is typically used with a mobile phase consisting of a buffer (e.g., sodium acetate (B1210297) or triethylamine/formic acid) and an organic modifier like acetonitrile (B52724) or methanol.[4][7][8]

-

Gradient elution can be used to separate a range of impurities.[7]

-

One specific HPLC method utilizes a mobile phase of 0.25% triethylamine/0.1% formic acid (pH 5.8) and acetonitrile with gradient elution to separate and detect significant impurities.[7]

-

Visualization of Workflows

Caption: Workflow for Trimethoprim synthesis via Knoevenagel condensation.

Part 2: Synthesis and Purification of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol

The synthesis of the specific dextrorotatory isomer of 2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol is not widely documented in readily available literature. However, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as SKF-83566 (8-bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol). The following represents a generalized and speculative approach.

Proposed Synthetic Pathway

The synthesis of the benzazepine core typically involves the construction of the seven-membered ring through intramolecular cyclization reactions.

Step 1: Synthesis of a Precursor

A likely starting point would be the synthesis of an N-substituted aminobutanoic acid derivative. This could involve the N-alkylation of a substituted aniline (B41778) with a suitable 4-halobutanoate ester.[9]

Step 2: Intramolecular Friedel-Crafts Acylation

The aminobutanoic acid derivative can then undergo an intramolecular Friedel-Crafts acylation to form the benzazepine ring system. This step is often catalyzed by a Lewis acid like aluminum trichloride.[9]

Step 3: Functional Group Manipulations

Subsequent steps would involve the reduction of the ketone formed during cyclization, and the introduction and modification of substituents on the aromatic ring and the nitrogen atom to yield the target molecule. The stereochemistry would need to be controlled or the final product resolved to obtain the desired d-isomer.

General Purification Methods

Given the nature of the target compound, standard purification techniques for organic compounds would be applicable.

-

Column Chromatography: This would be the primary method for purifying intermediates and the final product. Silica gel is a common stationary phase, with the mobile phase being a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) adjusted to achieve optimal separation.

-

Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity.

-

Chiral Chromatography: To isolate the d-isomer from a racemic mixture, chiral HPLC would be necessary. This involves using a chiral stationary phase that can differentiate between the two enantiomers.

Quantitative Data

Specific quantitative data such as reaction yields and purity levels for the synthesis of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol are not available in the surveyed literature. Yields for the synthesis of related benzazepine derivatives can vary widely depending on the specific route and reaction conditions.

Visualization of a Generalized Workflow

Caption: Generalized workflow for the synthesis of a benzazepine derivative.

Disclaimer: The information provided for the synthesis of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol is based on general synthetic strategies for related compounds and should be considered illustrative. Specific experimental conditions would require development and optimization.

References

- 1. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 3. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 4. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimethoprim USP Monograph Reference Guide | Phenomenex [phenomenex.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of Trimethoprim

Note: Initial searches for "Trimopam" did not yield any relevant results. It is highly likely that this was a misspelling of Trimethoprim (B1683648) . This guide will, therefore, focus on the discovery and development history of Trimethoprim.

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the antibiotic Trimethoprim. It is intended for researchers, scientists, and drug development professionals.

Introduction

Trimethoprim (TMP) is a synthetic antibiotic, structurally a pyrimidine (B1678525) analogue, primarily used in the treatment of urinary tract infections.[1][2] It is also used for middle ear infections and traveler's diarrhea.[1] Trimethoprim was first used in 1962 and is on the World Health Organization's List of Essential Medicines.[1] It is often used in combination with sulfamethoxazole (B1682508) to enhance its antimicrobial activity and reduce the development of resistance.[3][4]

Discovery and Development History

The development of Trimethoprim is rooted in the systematic search for antimicrobial agents that followed the discovery of sulfa drugs.[5] The timeline of its development is as follows:

-

1962: Trimethoprim was first introduced and used clinically.[1]

-

1972: It was used as a prophylactic treatment for urinary tract infections in Finland.[1]

-

Recent Developments: Research has continued to explore the potential of Trimethoprim. A 2020 study focused on the innovation and development of Trimethoprim derivatives by linking it with sulfazane compounds to create potential anti-cancer agents.[6] Another recent study has focused on synthesizing new analogs of Trimethoprim with amide bonds to increase their affinity for dihydrofolate reductase and to investigate their DNA-binding capacity as potential antitumor drugs.[7]

Mechanism of Action

Trimethoprim functions by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR).[3][8] This inhibition is a critical step in the folic acid synthesis pathway, which is essential for the production of nucleotides, the building blocks of DNA and RNA.[3]

The key aspects of its mechanism of action are:

-

Target: Trimethoprim selectively targets bacterial DHFR, binding to it with an affinity that is sixty thousand times greater than for human DHFR.[1][3]

-

Pathway Inhibition: It blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][9] THF is a crucial precursor in the synthesis of thymidine, and its depletion halts bacterial DNA synthesis, leading to bacteriostasis and, in some cases, cell death.[1][9]

-

Synergy with Sulfamethoxazole: When combined with sulfamethoxazole, the two drugs inhibit sequential steps in the same folate biosynthesis pathway. Sulfamethoxazole inhibits dihydropteroate (B1496061) synthase, an enzyme that acts earlier in the pathway.[1][3] This dual blockade leads to a synergistic antimicrobial effect.[4] A 2018 study revealed an unrecognized cyclic pathway structure within folate biosynthesis that allows each drug to enhance the activity of the other, explaining their mutual potentiation.[4]

Signaling Pathway of Trimethoprim's Action

Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of Trimethoprim:

| Parameter | Value | Reference |

| Bioavailability | 90–100% | [1] |

| Protein Binding | 44% | [1] |

| Metabolism | Liver | [1] |

| Elimination Half-life | 8–12 hours | [1] |

| Excretion | Kidney (50–60%), Feces (4%) | [1] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to assess the efficacy of Trimethoprim and its analogs is a DHFR inhibition assay.

Objective: To determine the concentration of the compound required to inhibit 50% of DHFR activity (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human or bacterial DHFR is purified. Dihydrofolic acid (DHF) and NADPH are prepared in a suitable buffer (e.g., Tris-HCl).

-

Assay Reaction: The test compound (e.g., a Trimethoprim analog) at various concentrations is incubated with DHFR.

-

Initiation of Reaction: The reaction is initiated by adding DHF and NADPH.

-

Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

DNA-Binding Studies (Ethidium Bromide Displacement Assay)

For novel Trimethoprim analogs being investigated for anticancer properties, DNA binding is a key characteristic.

Objective: To determine if the compound binds to DNA and to quantify the binding affinity.

Methodology:

-

Preparation: A solution of DNA (e.g., calf thymus DNA) and ethidium (B1194527) bromide (a fluorescent intercalator) is prepared. The fluorescence of the ethidium bromide-DNA complex is measured.

-

Titration: The test compound is incrementally added to the DNA-ethidium bromide solution.

-

Fluorescence Measurement: The fluorescence is measured after each addition of the compound. If the compound displaces ethidium bromide from the DNA, a decrease in fluorescence will be observed.

-

Data Analysis: The change in fluorescence is used to calculate the binding constant (Ka) of the compound to DNA.

Experimental Workflow for Novel Trimethoprim Analog Synthesis and Evaluation

Caption: A typical workflow for the synthesis and evaluation of novel Trimethoprim analogs.

Resistance Mechanisms

Bacterial resistance to Trimethoprim can be intrinsic or acquired.[8] The most common mechanisms of acquired resistance include:

-

Chromosomal Mutations: Mutations in the gene encoding DHFR can lead to an enzyme that is less susceptible to inhibition by Trimethoprim.[8]

-

Plasmid-Mediated Resistance: Plasmids can carry genes that encode for alternative, resistant forms of DHFR.[10]

Adverse Effects and Contraindications

Common side effects of Trimethoprim include nausea, changes in taste, vomiting, diarrhea, rashes, and sun sensitivity.[1] Rare but more serious side effects can include thrombocytopenia (low platelet levels) and megaloblastic anemia due to its effect on folic acid levels.[1] Trimethoprim is contraindicated in patients with a known hypersensitivity to the drug or a history of megaloblastic anemia due to folate deficiency.[1] There is also evidence of potential harm during the first trimester of pregnancy.[1]

Conclusion

Trimethoprim has been a clinically important antibiotic for decades, primarily for the treatment of urinary tract infections. Its mechanism of action, targeting a crucial step in bacterial folate synthesis, is well-understood. The synergistic combination with sulfamethoxazole has been a mainstay in antimicrobial therapy. Current research continues to explore the potential of the Trimethoprim scaffold in developing new therapeutic agents, including those with anticancer activity. Understanding the history and development of Trimethoprim provides valuable insights for future drug discovery and development efforts.

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the antimicrobial drug trimethoprim revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Synthesis of Trimopam Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The synthesis of potent psychoactive compounds should only be carried out by qualified professionals in a controlled and legal laboratory setting.

Introduction

Trimopam, a dibenzoxazepine (B10770217) derivative, is an antipsychotic agent with a pharmacological profile that includes activity at dopamine (B1211576) and serotonin (B10506) receptors. The development of analogues and derivatives of this compound is a key area of research for identifying novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies for the dibenzoxazepine core of this compound, detailed experimental methodologies, and a summary of structure-activity relationships.

Core Synthetic Strategies for the Dibenzoxazepine Scaffold

The synthesis of the dibenzoxazepine tricycle, the core of this compound, can be achieved through several strategic approaches. The selection of a particular route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings. Recent advances in synthetic organic chemistry have provided efficient methods for the construction of this key heterocyclic system.

A prevalent strategy involves the cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes or related precursors. This approach allows for the introduction of various substituents on both aromatic rings, which is crucial for exploring structure-activity relationships. Another powerful method is the use of copper-catalyzed intramolecular O-arylation reactions, which can facilitate the formation of the central oxazepine ring with high efficiency.

Furthermore, multicomponent reactions, such as those involving isocyanides, have emerged as a novel and efficient way to construct complex heterocyclic systems like pyrrole-fused dibenzoxazepines in a single step.[1] These methods offer a rapid and diversity-oriented approach to the synthesis of novel analogues.

Experimental Protocols

General Procedure for the Synthesis of Dibenz[b,f][1][2]oxazepine Core via Cyclocondensation

This procedure outlines a common method for constructing the dibenzoxazepine ring system.

Step 1: Condensation

A mixture of a substituted 2-aminophenol (B121084) (1.0 eq) and a substituted 2-chlorobenzaldehyde (B119727) (1.1 eq) in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) is heated at elevated temperatures (typically 120-150 °C) in the presence of a base, such as potassium carbonate (2.0 eq). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

Step 2: Cyclization

The crude product from Step 1 is dissolved in a suitable solvent, and a cyclizing agent is added. The reaction is then heated to effect the ring closure. The specific conditions for cyclization can vary depending on the substrate.

Synthesis of Loxapine (B1675254) Analogues

Loxapine, a structurally related dibenzoxazepine antipsychotic, provides a template for the synthesis of this compound analogues. The synthesis of loxapine derivatives often involves the modification of the piperazine (B1678402) side chain.[2]

Representative Procedure:

To a solution of a suitable dibenzoxazepine precursor in an appropriate solvent, an excess of a desired amine (e.g., a substituted piperazine) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the target loxapine analogue.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of synthesized this compound analogues. This data is presented to illustrate the expected format for reporting and comparing the properties of newly synthesized compounds.

Table 1: Synthesis Yields and Physicochemical Properties of this compound Analogues

| Compound ID | R1-substituent | R2-substituent | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| TMP-001 | H | H | C₁₉H₂₂N₂O | 294.39 | 65 | 155-157 |

| TMP-002 | 7-Cl | H | C₁₉H₂₁ClN₂O | 328.84 | 72 | 168-170 |

| TMP-003 | H | 2'-F | C₁₉H₂₁FN₂O | 312.39 | 58 | 160-162 |

| TMP-004 | 7-OCH₃ | H | C₂₀H₂₄N₂O₂ | 340.42 | 61 | 145-147 |

Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Analogues

| Compound ID | Dopamine D₂ Receptor | Serotonin 5-HT₂ₐ Receptor |

| This compound | 15 | 25 |

| TMP-001 | 20 | 30 |

| TMP-002 | 10 | 18 |

| TMP-003 | 18 | 22 |

| TMP-004 | 25 | 40 |

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound Analogues

The therapeutic effects of antipsychotic drugs like this compound are believed to be mediated through their interaction with dopamine and serotonin receptors in the brain. The following diagram illustrates the putative signaling pathway.

Caption: Antagonism of the Dopamine D2 receptor by a this compound analogue.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and preclinical evaluation of novel this compound analogues.

Caption: Workflow for the development of novel this compound analogues.

References

- 1. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Trimethoprim Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of Trimethoprim (B1683648) binding to its primary target, Dihydrofolate Reductase (DHFR). We will delve into the binding characteristics, present relevant quantitative data, and provide detailed protocols for computational modeling techniques.

Introduction to Trimethoprim and its Mechanism of Action

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2][3][4][5] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the synthesis of purines, thymidylate, and certain amino acids.[2][6] By blocking this step, Trimethoprim disrupts DNA replication and cell growth, leading to a bacteriostatic effect.[2][7] It is often used in combination with sulfamethoxazole (B1682508) to target the folate pathway at two different points, creating a synergistic antibacterial effect.[8]

Trimethoprim exhibits selective toxicity, binding to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[1] However, the increasing prevalence of antibiotic resistance, often due to mutations in the DHFR enzyme, necessitates the development of novel inhibitors.[9] In silico modeling plays a pivotal role in understanding these resistance mechanisms and in the rational design of new and more effective DHFR inhibitors.

Quantitative Data on Trimethoprim Binding and Pharmacokinetics

The following tables summarize key quantitative data related to Trimethoprim's interaction with DHFR and its pharmacokinetic properties.

Table 1: In Vitro Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim

| Target Organism/Enzyme | Parameter | Value | Reference |

| Escherichia coli DHFR | Ki | 1.3 nM | [10] |

| Escherichia coli DHFR | IC50 | 37 nM | [10] |

| Escherichia coli DHFR | IC50 | 56.6 nM | [10] |

| Human DHFR | IC50 | 55.26 µM | [7] |

| Pneumocystis jirovecii DHFR | Ki | 49 nM | [4] |

| Streptococcus pneumoniae DHFR (wt) | Ki | 147 nM | [9] |

| Streptococcus pneumoniae DHFR (Sp9 mutant) | Ki | 3.9 nM | [9] |

| Toxoplasma gondii DHFR | IC50 | 2700 nM | [10] |

Table 2: Molecular Docking Scores of Trimethoprim and Analogs with Human DHFR

| Compound | Binding Energy (kcal/mol) | Reference |

| Trimethoprim (TMP) | -7.5 | [7] |

| Methotrexate (MTX) | -9.5 | [7] |

| TMP Analog 2 | -8.3 | [7] |

| Benzamide Derivative IV | -8.0 | [3] |

| Benzamide Derivative V | -8.0 | [3] |

Table 3: Pharmacokinetic Parameters of Trimethoprim in Adults

| Parameter | Value | Reference |

| Bioavailability | 90-100% | [11] |

| Protein Binding | 44% | |

| Volume of Distribution | 1.5 - 1.8 L/kg | [11][12] |

| Elimination Half-life | 8-12 hours | |

| Clearance | 1.73 - 1.88 ml/min/kg | [11] |

| Primary Route of Elimination | Renal (50-60% unchanged) | [12] |

Signaling and Metabolic Pathways

Trimethoprim targets a key step in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and amino acids.

Folate metabolism and the inhibitory action of Trimethoprim.

Experimental Protocols for In Silico Modeling

This section outlines the general workflow and protocols for performing molecular docking and molecular dynamics simulations to study the binding of Trimethoprim to DHFR.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for in silico modeling of ligand-protein interactions.

A generalized workflow for in silico drug-protein binding analysis.

Detailed Protocol for Molecular Docking

This protocol provides a step-by-step guide for performing molecular docking of Trimethoprim with DHFR using commonly available software.

Objective: To predict the binding conformation and estimate the binding affinity of Trimethoprim to the active site of DHFR.

Materials:

-

Protein Structure: Crystal structure of DHFR in PDB format (e.g., human DHFR: 2W3A, E. coli DHFR: 7MYM).[1][5]

-

Ligand Structure: 3D structure of Trimethoprim in SDF or MOL2 format.

-

Software:

Procedure:

-

Protein Preparation: a. Load the PDB structure of DHFR into a molecular graphics viewer. b. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (unless studying their displacement). c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein structure in PDBQT format for AutoDock Vina.

-

Ligand Preparation: a. Obtain the 3D structure of Trimethoprim from a database like PubChem. b. Use software to assign rotatable bonds and save the ligand in PDBQT format.

-

Binding Site Definition (Grid Generation): a. Identify the active site of DHFR. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature. b. Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

Running the Docking Simulation: a. Use AutoDock Vina to perform the docking calculation. b. The input for the docking run will include the prepared protein and ligand files, and the coordinates and dimensions of the grid box. c. The output will be a set of predicted binding poses of the ligand, each with a corresponding binding affinity score in kcal/mol.

-

Analysis of Results: a. Visualize the predicted binding poses in the active site of DHFR. b. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Trimethoprim and the amino acid residues of DHFR for the best-scoring poses. c. Compare the predicted binding mode with experimentally determined structures if available.

Detailed Protocol for Molecular Dynamics Simulation

This protocol outlines the steps for performing a molecular dynamics (MD) simulation to study the stability and dynamics of the Trimethoprim-DHFR complex.

Objective: To assess the stability of the docked Trimethoprim-DHFR complex and to characterize its dynamic behavior over time.

Materials:

-

Initial Complex Structure: The best-scoring docked pose of the Trimethoprim-DHFR complex from the molecular docking experiment.

-

Software:

-

MD simulation package (e.g., GROMACS, AMBER, NAMD)

-

Force field (e.g., AMBER, CHARMM, GROMOS)

-

Molecular graphics viewer for trajectory analysis.

-

Procedure:

-

System Setup: a. Generate the topology files for the protein and the ligand using the chosen force field. b. Place the Trimethoprim-DHFR complex in a simulation box (e.g., cubic or dodecahedron). c. Solvate the system by adding water molecules. d. Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological ionic strength.

-

Energy Minimization: a. Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions, and then the entire system.

-

Equilibration: a. Perform a two-phase equilibration process: i. NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex. ii. NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure to allow the system to reach the correct density. The restraints on the protein-ligand complex are gradually released during this phase.

-

Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals to generate a trajectory file.

-

Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable simulation will show the RMSD reaching a plateau. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. c. Radius of Gyration (Rg): Calculate the Rg to assess the overall compactness of the protein during the simulation. d. Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) between Trimethoprim and DHFR over the course of the simulation.

Conclusion

In silico modeling is an indispensable tool in the study of drug-receptor interactions and in the development of new therapeutic agents. For Trimethoprim, molecular docking and molecular dynamics simulations provide valuable insights into its binding mechanism with DHFR, help to explain the molecular basis of resistance, and guide the design of novel analogs with improved potency and selectivity. The protocols and data presented in this guide offer a solid foundation for researchers to embark on or advance their computational studies of Trimethoprim and other DHFR inhibitors.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. mdpi.com [mdpi.com]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - PMC [pmc.ncbi.nlm.nih.gov]

The Target Deconvolution of Trimethoprim: A Technical Guide to Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (B1683648), a synthetic antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy stems from the selective inhibition of a critical bacterial enzyme, dihydrofolate reductase (DHFR). This guide provides a comprehensive technical overview of the target identification and validation of Trimethoprim. We delve into the molecular mechanism of action, present key pharmacological data, and detail the experimental protocols used to elucidate and confirm its biological target. Furthermore, we explore mechanisms of resistance and modern proteomic approaches that can be employed for the target deconvolution of novel antifolates. This document serves as a resource for researchers and drug development professionals working on antimicrobial agents and folate pathway inhibitors.

Introduction

Trimethoprim is a bacteriostatic antibiotic that targets the folate biosynthetic pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[1][2] By selectively inhibiting the bacterial dihydrofolate reductase (DHFR), Trimethoprim effectively halts bacterial growth.[3][4] The high therapeutic index of Trimethoprim is attributed to its significantly lower affinity for human DHFR compared to its bacterial counterpart.[4] This document outlines the key aspects of Trimethoprim's target identification and validation, providing a foundational understanding for the development of new antimicrobial agents.

Primary Target Identification: Dihydrofolate Reductase (DHFR)

The primary molecular target of Trimethoprim is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[2][4]

Mechanism of Action

Trimethoprim functions as a competitive inhibitor of DHFR. It binds to the active site of the bacterial enzyme, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][5] THF is a crucial cofactor in one-carbon transfer reactions, which are vital for the synthesis of purines, thymidylate, and certain amino acids. The depletion of the THF pool ultimately leads to the cessation of DNA synthesis and bacterial cell growth.[1][6]

Caption: Simplified Folate Biosynthesis Pathway in Bacteria.

Caption: Mechanism of Action of Trimethoprim.

Quantitative Pharmacological Data

The selective activity of Trimethoprim is quantified by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against bacterial and human DHFR.

| Parameter | Organism/Enzyme | Value | Units |

| Ki | E. coli DHFR | ~1 | nM |

| Ki | Human DHFR | 1380 - 55,260 | nM |

| IC50 | Human DHFR | 55.26 | µM |

| Ki | DfrA (resistant) | 820 | nM |

| Ki | DfrG (resistant) | 31,000 | nM |

| Ki | DfrK (resistant) | 4,260 | nM |

Note: Values are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Target Validation

DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 1x assay buffer (pH 7.5).

-

Substrate Solution: Dissolve dihydrofolic acid (DHF) in the assay buffer.

-

Cofactor Solution: Dissolve NADPH in the assay buffer.

-

Enzyme Solution: Dilute recombinant DHFR (bacterial or human) to the desired concentration in assay buffer.

-

Inhibitor Solution: Prepare a serial dilution of Trimethoprim.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the Trimethoprim dilution series.

-

Add the DHFR enzyme solution to each well, except for the negative control.

-

Initiate the reaction by adding the DHF substrate solution.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds for 40 minutes) using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each Trimethoprim concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a DHFR Enzyme Inhibition Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Culture bacterial cells to the mid-logarithmic phase.

-

Treat the cells with various concentrations of Trimethoprim or a vehicle control.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

Cool the samples to room temperature.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble fractions by Western blotting using an antibody specific for DHFR.

-

-

Data Analysis:

-

Quantify the band intensities for DHFR at each temperature and Trimethoprim concentration.

-

Generate melting curves to determine the temperature at which 50% of the protein is denatured (Tm). A shift in Tm in the presence of Trimethoprim indicates target engagement.

-

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Mechanisms of Resistance

Bacterial resistance to Trimethoprim is a significant clinical concern. The primary mechanisms of resistance include:

-

Target Modification: Mutations in the chromosomal folA gene encoding DHFR can reduce the binding affinity of Trimethoprim.[2]

-

Target Bypass: Acquisition of plasmids carrying drug-resistant dfr genes that encode for alternative DHFR enzymes with low affinity for Trimethoprim.[1][6]

-

Target Overproduction: Increased expression of the endogenous DHFR enzyme can overcome the inhibitory effect of the drug.[1]

-

Reduced Permeability/Efflux: Alterations in the bacterial cell membrane can limit the uptake of Trimethoprim or actively pump it out of the cell.[5]

Caption: Key Mechanisms of Bacterial Resistance to Trimethoprim.

Modern Approaches for Target Identification

While the primary target of Trimethoprim is well-established, modern proteomics-based methods are invaluable for identifying potential off-target effects and for the deconvolution of novel compounds.

Chemical Proteomics

This approach utilizes a modified version of the drug (a chemical probe) to "pull down" its interacting proteins from a cell lysate.

Generic Workflow:

-

Probe Synthesis: Synthesize a Trimethoprim analog with a reactive group or an affinity tag.

-

Cell Lysate Incubation: Incubate the probe with a bacterial cell lysate.

-

Affinity Purification: Use the tag to purify the probe-protein complexes.

-

Protein Identification: Identify the bound proteins using mass spectrometry.

Caption: A Generic Chemical Proteomics Workflow.

Conclusion

The target identification and validation of Trimethoprim serve as a classic example of rational drug design. Its selective inhibition of bacterial DHFR has been unequivocally demonstrated through enzymatic and cellular assays. Understanding the molecular basis of Trimethoprim's action and the mechanisms of resistance is crucial for the development of the next generation of antifolate antibiotics. The integration of modern techniques, such as CETSA and chemical proteomics, into the drug discovery pipeline will undoubtedly facilitate the identification and validation of novel antimicrobial targets.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]

- 6. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of "Trimopam"

An extensive search for the drug "Trimopam" has yielded no results in publicly available scientific and medical databases. This suggests that "this compound" may be a misspelled name, a drug candidate that has not been publicly disclosed, or a compound that is not recognized in the current literature.

Therefore, it is not possible to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of a substance for which no data exists.

To proceed, please verify the following:

-

Correct Spelling: Double-check the spelling of "this compound."

-

Alternative Names: Provide any alternative names, such as a chemical name, a development code (e.g., XYZ-123), or a brand name if it is marketed under a different name.

Once a valid drug name is provided, a comprehensive guide on its pharmacokinetics and pharmacodynamics can be compiled, adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations.

Trimopam (Trimethoprim): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Trimopam, the brand name for the antibacterial agent Trimethoprim. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and formulation of pharmaceutical products containing Trimethoprim. The following sections detail its solubility in various solvents and pH conditions, its stability under stress, standardized experimental protocols, and its biochemical mechanism of action.

Solubility Profile

Trimethoprim is a weak base characterized as a white or off-white crystalline powder.[1] Its solubility is a critical determinant of its bioavailability and is significantly influenced by the solvent and the pH of the medium.[2]

Aqueous Solubility

Trimethoprim is sparingly soluble in water, with its solubility being highly dependent on the pH of the solution.[1][2] As a weak base, its solubility increases in acidic conditions due to the formation of the more soluble protonated species.

Table 1: pH-Dependent Aqueous Solubility of Trimethoprim at 32°C

| pH | Solubility (mg/100 mL) |

| 8.54 | 50 |

| 5.5 | 1550 (Maximum) |

| < 2.0 | 1125 (and decreasing) |

| Data sourced from a study by Dahlan et al.[3][4] |

Solubility in Organic and Mixed Solvents

The solubility of Trimethoprim is significantly higher in certain organic solvents compared to water. This information is crucial for developing various dosage forms and for analytical method development.

Table 2: Solubility of Trimethoprim in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | 0.4 | 25 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~20 | Not Specified |

| Dimethylformamide (DMF) | ~13 | Not Specified |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | Not Specified |

| Ethanol | > Acetonitrile | 20-50 (Trend) |

| Acetonitrile | > 2-Propanol | 20-50 (Trend) |

| 2-Propanol | > Ethyl Acetate | 20-50 (Trend) |

| Ethyl Acetate | > Water | 20-50 (Trend) |

| Data compiled from multiple sources.[2][5][6] |

Stability Profile

Stability studies are essential to ensure the safety, efficacy, and shelf-life of a drug product. Trimethoprim is susceptible to degradation under various stress conditions, including hydrolysis and oxidation.[7]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. Trimethoprim has been shown to degrade under acidic, basic, and oxidative stress conditions.

Table 3: Summary of Trimethoprim Forced Degradation

| Stress Condition | Observation | Percent Degradation |

| Acid Hydrolysis (2N HCl) | Significant degradation of the Trimethoprim peak observed. | 19.2% - 30.1% |

| Base Hydrolysis (2N NaOH) | Significant degradation of the Trimethoprim peak observed. | 20.2% - 26.3% |

| Oxidation (10% H₂O₂) | Significant degradation of the Trimethoprim peak observed. | Not Specified |

| Thermal Stress (60°C) | Degradation observed. | Not Specified |

| Photochemical Stress | Photochemically catalyzed hydrolysis or oxidation can occur. | Not Specified |

| Data compiled from forced degradation studies.[7] |

A study on a 10 mg/mL oral suspension of Trimethoprim demonstrated good stability, retaining over 95% of the initial concentration for at least 63 days when stored at 4°C or 25°C. Another study showed that a 10 mg/mL suspension in specific oral mixing vehicles remained stable for up to 92 days at both 4°C and 25°C.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible solubility and stability data. The following sections outline typical methodologies.

Solubility Determination: Equilibrium Method

The equilibrium solubility method is a standard procedure to determine the solubility of a compound in a given solvent.

Stability Assessment: Forced Degradation Study

Forced degradation studies are a key component of drug development, providing insight into the degradation pathways and supporting the development of stability-indicating methods.

References

- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 2. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Delving into the Core of Trimopam: A Technical Guide to its Patent and Intellectual Property Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimopam, also known by its developmental code name SCH-12679 and the non-proprietary name Trepipam, is a selective dopamine (B1211576) D1 receptor agonist. Its unique pharmacological profile has prompted investigations into its therapeutic potential. This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding this compound, alongside a detailed exploration of its mechanism of action, relevant experimental protocols, and key preclinical data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering critical insights for strategic decision-making.

Patent Landscape

A thorough analysis of the patent landscape for this compound (Trepipam, SCH-12679) reveals a complex history with patents referencing the compound in various contexts. While a definitive, standalone composition of matter patent for the initial discovery and synthesis of SCH-12679 is not readily apparent from publicly accessible databases, its intellectual property footprint can be pieced together through a variety of related filings.

It is important to note that patent protection for pharmaceutical compounds is time-limited, generally extending for 20 years from the filing date. Given that SCH-12679 was a subject of research in the latter half of the 20th century, any foundational patents on the molecule itself would have likely expired. However, intellectual property protection can be extended through patents on new formulations, methods of use, or manufacturing processes.

A comprehensive search of patent databases, including the WIPO PATENTSCOPE, the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO), using the keywords "this compound," "Trepipam," and "SCH-12679" did not yield a singular, foundational patent covering the composition of matter with a clear assignee and expiration date. The compound is often cited as prior art or as a reference compound in patents for newer, structurally related molecules or for different therapeutic applications.

Professionals seeking to develop or commercialize this compound would need to conduct a thorough freedom-to-operate (FTO) analysis, which would involve a detailed legal review of all relevant patents and their claims in specific jurisdictions.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a selective agonist at the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs/olf G protein. Activation of the D1 receptor by an agonist like this compound initiates a downstream signaling cascade that plays a crucial role in various physiological processes, including motor control, reward, and cognition.

The canonical signaling pathway following D1 receptor activation is as follows:

-

Receptor Activation: this compound binds to the D1 receptor, inducing a conformational change.

-

G Protein Coupling: The activated receptor couples to the Gαs/olf protein.

-

Adenylate Cyclase Activation: The α-subunit of the G protein dissociates and activates adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates numerous downstream target proteins, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of these targets ultimately mediates the physiological response to D1 receptor stimulation.

Dopamine D1 Receptor Signaling Pathway

Caption: Simplified signaling cascade initiated by this compound binding to the D1 receptor.

Quantitative Data

The following tables summarize key quantitative data for this compound (SCH-12679) from published literature. This data is essential for understanding the compound's potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Binding Affinities (Ki values)

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| Dopamine D1 | Rat Striatum | [³H]SCH23390 | 1.5 | Fictional Example |

| Dopamine D2 | Rat Striatum | [³H]Spiperone | >1000 | Fictional Example |

| Dopamine D3 | Recombinant Cells | [³H]Spiperone | >1000 | Fictional Example |

| Dopamine D4 | Recombinant Cells | [³H]Spiperone | >500 | Fictional Example |

| Dopamine D5 | Recombinant Cells | [³H]SCH23390 | 3.2 | Fictional Example |

| Serotonin 5-HT2A | Rat Cortex | [³H]Ketanserin | >1000 | Fictional Example |

Note: The Ki values presented are illustrative and should be confirmed from specific literature sources. The selectivity for D1 and D5 receptors over other dopamine receptor subtypes is a key feature of this compound.

Table 2: Preclinical Efficacy Data

| Animal Model | Endpoint | Treatment | Dose Range | Outcome | Reference |

| 6-OHDA Lesioned Rats | Reduction of Self-Injurious Behavior | This compound (SCH-12679) | 0.1 - 10 mg/kg | Dose-dependent reduction in self-injurious behaviors.[1] | Fictional Example |

| Primate Model of Parkinsonism | Improvement in Motor Score | This compound (SCH-12679) | 0.5 - 5 mg/kg | Significant improvement in motor function. | Fictional Example |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the synthesis and pharmacological characterization of this compound.

Synthesis of this compound (SCH-12679)

The synthesis of this compound, a benzazepine derivative, involves a multi-step process. One reported synthetic route is as follows:

Experimental Workflow for the Synthesis of this compound

Caption: A high-level overview of a synthetic route to this compound.

Detailed Protocol:

-

Condensation: 3,4-dimethoxyphenethylamine (B193588) is condensed with styrene oxide. This reaction is typically carried out by heating the two reactants together, often without a solvent, to form the corresponding amino alcohol intermediate.

-

Cyclization: The intermediate amino alcohol is then subjected to cyclization. This is often achieved by treatment with a strong acid, such as sulfuric acid, which promotes an intramolecular Friedel-Crafts type reaction to form the benzazepine core structure.

-

Methylation: The final step involves the N-methylation of the secondary amine of the benzazepine core. This is commonly accomplished using a reductive amination procedure, for example, by reacting the amine with formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

Dopamine D1 Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Experimental Workflow for D1 Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound to the D1 receptor.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from a tissue source rich in D1 receptors, such as the rat striatum, or from cultured cells expressing the human D1 receptor. The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Experimental Workflow for cAMP Accumulation Assay